molecular formula C7H12O3S B1306090 Ethyl 2-[(2-oxopropyl)thio]acetate CAS No. 64878-05-3

Ethyl 2-[(2-oxopropyl)thio]acetate

Cat. No.: B1306090
CAS No.: 64878-05-3
M. Wt: 176.24 g/mol
InChI Key: JFBLCFNTJOTSJH-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-oxopropyl)thio]acetate is an organic compound with the molecular formula C7H12O3S. It is a thioester derivative, characterized by the presence of a thioether linkage and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Future Directions

Ethyl 2-[(2-oxopropyl)thio]acetate is a compound used in scientific research . Its complex structure allows for diverse experiments, making it an essential tool for advancements in chemistry. The future directions of research involving this compound will likely depend on the specific research goals and the results of ongoing studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-[(2-oxopropyl)thio]acetate can be synthesized through the reaction of chloroacetone with ethyl thioglycolate. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions to optimize yield and purity. The reaction mixture is then purified through distillation or recrystallization techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-[(2-oxopropyl)thio]acetate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 2-[(2-oxopropyl)thio]acetate involves its reactivity with various nucleophiles and electrophiles. The thioether and ester groups can undergo nucleophilic attack, leading to the formation of new chemical bonds. The compound’s molecular targets include enzymes and proteins that interact with its functional groups, influencing biochemical pathways and reactions .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

ethyl 2-(2-oxopropylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-3-10-7(9)5-11-4-6(2)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBLCFNTJOTSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381242
Record name Ethyl 2-[(2-Oxopropyl)Sulfanyl]Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64878-05-3
Record name Ethyl 2-[(2-Oxopropyl)Sulfanyl]Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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